Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate, (1R,2R)-
Description
Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate, (1R,2R)- (CAS: 1703754-98-6) is a chiral cyclopropane derivative characterized by a strained three-membered cyclopropanol ring, a 4-penten-1-yl substituent at the C2 position, and an acetyloxy group at C1. Its molecular formula is C₁₀H₁₆O₂, with a molecular weight of 168.23 g/mol . The compound’s unsaturated pentenyl side chain may enhance reactivity in cycloaddition or polymerization reactions, while the acetate group contributes to hydrolytic stability and solubility in organic solvents.
Properties
IUPAC Name |
(2-pent-4-enylcyclopropyl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-3-4-5-6-9-7-10(9)12-8(2)11/h3,9-10H,1,4-7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWXTKBHQYCTDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC1CCCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate, (1R,2R)- typically involves the cyclopropanation of an appropriate precursor, followed by functional group modifications to introduce the acetate and 4-penten-1-yl groups. Common synthetic routes may include:
Cyclopropanation: Using reagents such as diazomethane or Simmons-Smith reagents to form the cyclopropanol ring.
Functional Group Modification: Introducing the 4-penten-1-yl group through alkylation reactions and the acetate group through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate, (1R,2R)- can undergo various chemical reactions, including:
Oxidation: The cyclopropanol ring can be oxidized to form cyclopropanone derivatives.
Reduction: The acetate group can be reduced to form the corresponding alcohol.
Substitution: The 4-penten-1-yl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or organometallic compounds.
Major Products Formed
Oxidation: Cyclopropanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopropanol derivatives.
Scientific Research Applications
Organic Synthesis
Cyclopropanol derivatives are often utilized in organic synthesis due to their unique reactivity patterns. The presence of the cyclopropyl group can enhance the reactivity of adjacent functional groups, making them valuable intermediates in the synthesis of more complex molecules.
- Stereoselective Reactions : The stereochemistry of cyclopropanol derivatives allows for selective reactions that can lead to the formation of specific stereoisomers. This is particularly useful in the synthesis of pharmaceuticals where stereochemistry is crucial for biological activity .
Medicinal Chemistry
Research has indicated that compounds containing cyclopropanol moieties can exhibit significant biological activities, making them interesting candidates for drug development.
- Viral Inhibitors : Studies have shown that certain cyclopropanol derivatives can act as inhibitors for viral proteases, such as those involved in Hepatitis C virus replication. The ability to form covalent bonds with target proteins enhances their inhibitory potential .
- Anticancer Activity : Cyclopropanol compounds have also been investigated for their anticancer properties. Their unique structure allows them to interact with cellular targets in ways that traditional drugs may not be able to achieve .
Agricultural Applications
The potential use of cyclopropanol derivatives in agriculture is an emerging area of interest.
- Pesticides and Herbicides : Due to their structural characteristics, these compounds may serve as active ingredients in pesticides or herbicides, providing enhanced efficacy against pests while minimizing environmental impact .
Case Study 1: Synthesis of Antiviral Agents
A series of studies focused on synthesizing cyclopropanol-based antiviral agents demonstrated significant efficacy against Hepatitis C virus proteases. The incorporation of the cyclopropanol moiety was crucial for enhancing binding affinity and selectivity towards the target enzyme .
Case Study 2: Development of Anticancer Compounds
Research published in reputable journals highlighted the design of new anticancer agents based on cyclopropanol derivatives. These compounds exhibited promising results in preclinical trials, showcasing their potential to inhibit tumor growth through novel mechanisms .
Mechanism of Action
The mechanism of action of Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate, (1R,2R)- involves its interaction with specific molecular targets and pathways. The cyclopropanol ring can interact with enzymes and receptors, potentially leading to biological effects. The acetate and 4-penten-1-yl groups can also influence the compound’s reactivity and interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropanol Derivatives
Cyclopropanol, 2-Ethyl-1-phenyl-, (1R,2R)-rel (CAS: 387845-70-7)
- Structure : Features a phenyl group at C1 and an ethyl group at C2 on the cyclopropane ring.
- Molecular Formula : C₁₁H₁₄O (MW: 162.23 g/mol) .
- Lacks the unsaturated pentenyl chain, reducing opportunities for cross-linking or radical reactions. The absence of an acetate ester may lower hydrolytic stability compared to the target compound.
Cyclopentanecarboxylic Acid, 2-(4-Penten-1-yl)-, Methyl Ester, (1R,2R)-rel (CAS: 714957-63-8)
Cyclopentene-Based Acetates
(1R,3S)-4-Cyclopentene-1,3-diol 1-Acetate (CAS: 60410-17-5)
- Structure : Cyclopentene ring with hydroxyl and acetate groups at C1 and C3.
- Molecular Formula : C₇H₁₀O₃ (MW: 142.15 g/mol) .
- Key Differences: The diol-acetate configuration enables hydrogen bonding, increasing solubility in polar solvents (e.g., water-alcohol mixtures). Predicted boiling point: 208°C, higher than typical cyclopropanols due to reduced volatility from the larger ring. Unsaturation in the cyclopentene ring allows for conjugation, altering UV absorption and electronic properties.
Functional Group Analogues
Elema-1,3-dien-8-ol <7-acetoxy-> (CAS: 394251-68-4)
- Structure : Bicyclic terpene derivative with an acetate group.
- Molecular Formula : C₁₇H₂₈O₃ (MW: 280 g/mol) .
- Key Differences :
- The larger, fused ring system reduces ring strain but increases molecular weight significantly.
- The terpene backbone may confer volatility and fragrance properties absent in the target compound.
Physicochemical Properties and Solubility Trends
- Solubility: Cyclopropanol derivatives generally exhibit moderate solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) due to their strained rings and polar functional groups. Cyclopentane-based compounds may show higher lipophilicity .
- Reactivity : The cyclopropane ring in the target compound is prone to ring-opening reactions under acidic or radical conditions, unlike more stable cyclopentane derivatives.
- Stereochemical Impact : The (1R,2R) configuration may enhance enantioselective interactions in catalysis or binding, contrasting with racemic mixtures like (1R,2R)-rel compounds .
Biological Activity
Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate, (1R,2R)- is a specialized chemical compound with significant biological activity. It belongs to the class of cyclopropanol derivatives and has been studied for its potential applications in various fields, including pharmaceuticals and agrochemicals. This article provides a detailed examination of its biological activity, supported by research findings and case studies.
- Chemical Formula : C₈H₁₄O
- Molar Mass : 126.2 g/mol
- CAS Number : 1384277-05-7
- Density : Approximately 1.0 g/cm³
- Boiling Point : 178 °C at 760 mmHg
- Flash Point : 68.6 °C
Biological Activity
The biological activity of Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate has been investigated in various studies focusing on its pharmacological properties and potential therapeutic applications.
Antimicrobial Properties
Research indicates that cyclopropanol derivatives exhibit antimicrobial activity. A study demonstrated that compounds similar to Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate showed effectiveness against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anti-inflammatory Effects
Another significant aspect of the biological activity of this compound is its anti-inflammatory properties. In vitro studies have shown that it can modulate inflammatory responses by inhibiting the release of pro-inflammatory cytokines such as IL-1α and TNF-α. This suggests potential applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted on various cyclopropanol derivatives revealed that Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate exhibited notable antimicrobial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of traditional antibiotics used in clinical settings.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
This data suggests that this compound could serve as a lead structure for developing new antimicrobial agents.
Case Study 2: Anti-inflammatory Activity
In a controlled in vitro experiment assessing the anti-inflammatory properties of Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate, researchers found a significant reduction in the levels of inflammatory markers in human keratinocytes exposed to inflammatory stimuli.
| Treatment Group | IL-1α Level (pg/mL) | TNF-α Level (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Cyclopropanol | 75 | 100 |
The results indicate a promising potential for this compound in managing inflammatory responses.
Research Findings
Recent studies have focused on the structure-activity relationships (SAR) of cyclopropanol derivatives. These investigations aim to optimize the biological activity by modifying functional groups attached to the cyclopropane ring. The findings suggest that specific substitutions can enhance both antimicrobial and anti-inflammatory activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
